![molecular formula C20H21N3 B14316901 4,4'-[(2-Amino-1,3-phenylene)bis(methylene)]dianiline CAS No. 109972-70-5](/img/structure/B14316901.png)
4,4'-[(2-Amino-1,3-phenylene)bis(methylene)]dianiline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[(2-Amino-1,3-phenylene)bis(methylene)]dianiline is an organic compound with the molecular formula C20H22N4 It is a diamine derivative, characterized by the presence of two amino groups attached to a phenylene ring, which is further connected by methylene bridges
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(2-Amino-1,3-phenylene)bis(methylene)]dianiline typically involves the reaction of 2-amino-1,3-phenylenedimethanol with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, and requires controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as recrystallization and distillation .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[(2-Amino-1,3-phenylene)bis(methylene)]dianiline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically yield the corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, quinones, and reduced amines .
Aplicaciones Científicas De Investigación
4,4’-[(2-Amino-1,3-phenylene)bis(methylene)]dianiline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the production of high-performance polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism by which 4,4’-[(2-Amino-1,3-phenylene)bis(methylene)]dianiline exerts its effects involves interactions with various molecular targets. The amino groups can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. The methylene bridges provide structural flexibility, allowing the compound to fit into different binding sites .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Methylenedianiline: Similar in structure but lacks the additional amino groups on the phenylene ring.
4,4’-Methylenebis(2-chloroaniline): Contains chlorine atoms, which alter its chemical properties and reactivity.
1,3-Bis(4-aminophenoxy)benzene: Similar in having two amino groups but differs in the connectivity of the phenylene ring.
Propiedades
Número CAS |
109972-70-5 |
|---|---|
Fórmula molecular |
C20H21N3 |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
2,6-bis[(4-aminophenyl)methyl]aniline |
InChI |
InChI=1S/C20H21N3/c21-18-8-4-14(5-9-18)12-16-2-1-3-17(20(16)23)13-15-6-10-19(22)11-7-15/h1-11H,12-13,21-23H2 |
Clave InChI |
INEMJMDWVKZVEQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)CC2=CC=C(C=C2)N)N)CC3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


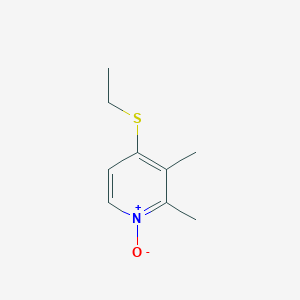

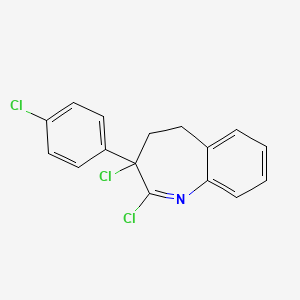
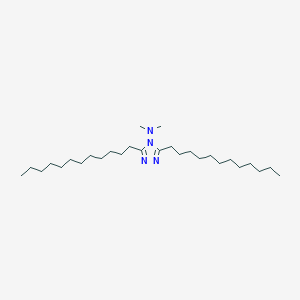
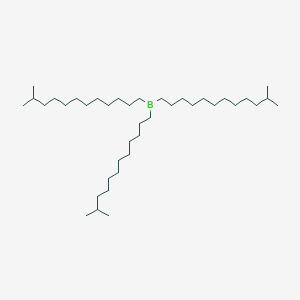

![2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro-](/img/structure/B14316861.png)
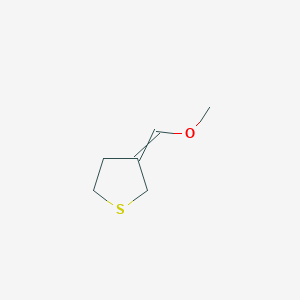
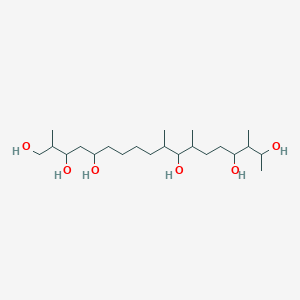
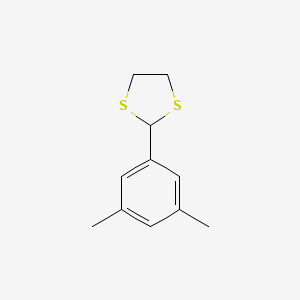
![1-Methylidenespiro[4.5]decan-2-one](/img/structure/B14316878.png)
![1-Methyl-4-{2-[4-(2-oxoethoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate](/img/structure/B14316882.png)
![Ethoxy(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane](/img/structure/B14316885.png)

